Cas no 1105231-14-8 (N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide)

N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyridazine core linked to a piperidine-4-carboxamide moiety and a furan-2-ylmethyl substituent. The presence of a 4-methoxyphenyl group enhances its potential for diverse chemical interactions, making it a valuable intermediate in pharmaceutical and agrochemical research. Its multifunctional design allows for selective modifications, facilitating applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility underscore its utility in developing biologically active molecules. Researchers may explore its derivatives for optimized pharmacokinetic properties or novel therapeutic applications.
N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide structure
1105231-14-8 structure
Product Name:N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide
CAS No:1105231-14-8
MF:C22H24N4O3
MW:392.450964927673
CID:5912034
PubChem ID:30866683
Update Time:2025-06-26

N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide
    • N-[(furan-2-yl)methyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
    • F5528-0198
    • N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
    • AKOS024512277
    • 1105231-14-8
    • VU0646301-1
    • N-(furan-2-ylmethyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
    • Inchi: 1S/C22H24N4O3/c1-28-18-6-4-16(5-7-18)20-8-9-21(25-24-20)26-12-10-17(11-13-26)22(27)23-15-19-3-2-14-29-19/h2-9,14,17H,10-13,15H2,1H3,(H,23,27)
    • InChI Key: LOAFTRCMGOQIGF-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(C2=CC=C(C3C=CC(=CC=3)OC)N=N2)CC1)NCC1=CC=CO1

Computed Properties

  • Exact Mass: 392.18484064g/mol
  • Monoisotopic Mass: 392.18484064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 80.5Ų

N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide Pricemore >>

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Additional information on N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide

N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide: A Comprehensive Overview

The compound with CAS No. 1105231-14-8, known as N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a furan ring, a pyridazine moiety, and a piperidine backbone. The integration of these structural elements contributes to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of furan derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the furan ring in this compound suggests that it may exhibit similar bioactive properties. Furthermore, the pyridazine moiety is known for its ability to act as a scaffold for various pharmacophores, making it a valuable component in the design of bioactive molecules. The piperidine backbone, on the other hand, provides rigidity and enhances the molecule's ability to interact with biological targets.

One of the most intriguing aspects of this compound is its potential as a modulator of cellular signaling pathways. Researchers have recently explored the role of pyridazine-containing compounds in inhibiting key enzymes involved in inflammation and cancer progression. For instance, studies have shown that certain pyridazine derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Given its structural similarities to these compounds, N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide may exhibit comparable anti-inflammatory activity.

In addition to its biological applications, this compound has also been investigated for its potential use in materials science. The furan ring and pyridazine moiety contribute to the molecule's electronic properties, making it a promising candidate for applications in organic electronics. Recent advancements in the synthesis of conjugated systems have demonstrated that such molecules can be used as building blocks for organic semiconductors and light-emitting materials.

The synthesis of N-(furan-2-yl)methyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-4-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyridazine ring through cyclization reactions and the subsequent functionalization with the furan and piperidine groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both biological and materials-based applications.

One area where this compound has shown particular promise is in the development of targeted drug delivery systems. The presence of multiple functional groups allows for the attachment of targeting ligands, such as antibodies or peptides, enabling selective delivery to specific tissues or cells. This property makes it an attractive candidate for use in nanomedicine and personalized therapy.

Recent computational studies have also shed light on the electronic properties of this compound. Using density functional theory (DFT), researchers have calculated its frontier molecular orbitals and analyzed its potential for electron transport in organic devices. These studies suggest that the compound exhibits favorable charge transport characteristics, making it a strong candidate for use in organic photovoltaics and light-emitting diodes (OLEDs).

In conclusion, N-(furan-2-y

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